N'-[(Z)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-oxo-4-phenylpyrrolidine-3-carbohydrazide
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Overview
Description
N’~3~-[(Z)-1-(3-ETHOXY-4-HYDROXY-5-IODOPHENYL)METHYLIDENE]-2-OXO-4-PHENYL-3-PYRROLIDINECARBOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes an ethoxy group, a hydroxy group, an iodine atom, and a pyrrolidinecarbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~3~-[(Z)-1-(3-ETHOXY-4-HYDROXY-5-IODOPHENYL)METHYLIDENE]-2-OXO-4-PHENYL-3-PYRROLIDINECARBOHYDRAZIDE typically involves multiple steps, starting from commercially available precursors. The general synthetic route can be outlined as follows:
Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved by reacting an appropriate amine with a diketone under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where the pyrrolidine ring is treated with a phenyl acyl chloride in the presence of a Lewis acid catalyst.
Hydroxy and Ethoxy Group Addition: The hydroxy and ethoxy groups are introduced through nucleophilic substitution reactions. The hydroxy group can be added by treating the intermediate with a hydroxylating agent, while the ethoxy group can be introduced using an ethylating agent.
Iodination: The iodine atom is introduced via an electrophilic iodination reaction, typically using iodine or an iodine-containing reagent.
Formation of the Hydrazide: The final step involves the formation of the hydrazide moiety by reacting the intermediate with hydrazine or a hydrazine derivative under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of N’~3~-[(Z)-1-(3-ETHOXY-4-HYDROXY-5-IODOPHENYL)METHYLIDENE]-2-OXO-4-PHENYL-3-PYRROLIDINECARBOHYDRAZIDE would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for efficient mixing and heat transfer, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’~3~-[(Z)-1-(3-ETHOXY-4-HYDROXY-5-IODOPHENYL)METHYLIDENE]-2-OXO-4-PHENYL-3-PYRROLIDINECARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, through nucleophilic substitution reactions.
Condensation: The hydrazide moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base or catalyst.
Condensation: Aldehydes or ketones in the presence of an acid or base catalyst.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, substituted compounds, and various hydrazone or hydrazide derivatives.
Scientific Research Applications
N’~3~-[(Z)-1-(3-ETHOXY-4-HYDROXY-5-IODOPHENYL)METHYLIDENE]-2-OXO-4-PHENYL-3-PYRROLIDINECARBOHYDRAZIDE has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets such as enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Material Science: The compound’s unique properties make it a candidate for the development of novel materials with specific electronic or optical characteristics.
Biological Studies: It is used in biochemical assays to study enzyme inhibition, receptor binding, and other biological processes.
Mechanism of Action
The mechanism by which N’~3~-[(Z)-1-(3-ETHOXY-4-HYDROXY-5-IODOPHENYL)METHYLIDENE]-2-OXO-4-PHENYL-3-PYRROLIDINECARBOHYDRAZIDE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N’~3~-[(Z)-1-(3-METHOXY-4-HYDROXY-5-IODOPHENYL)METHYLIDENE]-2-OXO-4-PHENYL-3-PYRROLIDINECARBOHYDRAZIDE
- N’~3~-[(Z)-1-(3-ETHOXY-4-HYDROXY-5-BROMOPHENYL)METHYLIDENE]-2-OXO-4-PHENYL-3-PYRROLIDINECARBOHYDRAZIDE
- N’~3~-[(Z)-1-(3-ETHOXY-4-HYDROXY-5-CHLOROPHENYL)METHYLIDENE]-2-OXO-4-PHENYL-3-PYRROLIDINECARBOHYDRAZIDE
Uniqueness
N’~3~-[(Z)-1-(3-ETHOXY-4-HYDROXY-5-IODOPHENYL)METHYLIDENE]-2-OXO-4-PHENYL-3-PYRROLIDINECARBOHYDRAZIDE is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The ethoxy and hydroxy groups also contribute to its distinct chemical properties, making it a valuable compound for various applications.
This detailed article provides a comprehensive overview of N’~3~-[(Z)-1-(3-ETHOXY-4-HYDROXY-5-IODOPHENYL)METHYLIDENE]-2-OXO-4-PHENYL-3-PYRROLIDINECARBOHYDRAZIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H20IN3O4 |
---|---|
Molecular Weight |
493.3 g/mol |
IUPAC Name |
N-[(Z)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylideneamino]-2-oxo-4-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H20IN3O4/c1-2-28-16-9-12(8-15(21)18(16)25)10-23-24-20(27)17-14(11-22-19(17)26)13-6-4-3-5-7-13/h3-10,14,17,25H,2,11H2,1H3,(H,22,26)(H,24,27)/b23-10- |
InChI Key |
XMZNSYMMUJFINW-RMORIDSASA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N\NC(=O)C2C(CNC2=O)C3=CC=CC=C3)I)O |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=O)C2C(CNC2=O)C3=CC=CC=C3)I)O |
Origin of Product |
United States |
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